Product packaging for Diricinoleoyl-palmitoyl-glycerol(Cat. No.:CAS No. 2281875-36-1)

Diricinoleoyl-palmitoyl-glycerol

Cat. No.: B1484521
CAS No.: 2281875-36-1
M. Wt: 891.4 g/mol
InChI Key: MRVIKUSZYVDOTM-FGMUFLJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diricinoleoyl-palmitoyl-glycerol, with the CAS number 2281875-36-1, is a structured triacylglycerol of significant value in analytical chemistry and pharmaceutical development. Its defined structure, (R)-3-(palmitoyloxy)propane-1,2-diyl (9Z,9'Z,12S,12'S)-bis(12-hydroxyoctadec-9-enoate) and molecular formula of C55H102O8 make it a critical compound for researchers . The primary application of this compound is as a high-purity reference standard in the development and validation of analytical methods . It is particularly used as an impurity reference standard in the quality control (QC) processes for the production of Triricinolein, ensuring consistency and compliance with regulatory standards for Abbreviated New Drug Applications (ANDA) . Its use is essential for ensuring the accuracy and reliability of analytical data in both research and commercial manufacturing settings. Structured lipids like this compound are part of a broader class of tailor-made fats that can be produced via enzymatic synthesis to achieve specific regiospecificity . This compound is supplied with comprehensive characterization data compliant with regulatory guidelines . It is intended for use by qualified researchers in a laboratory setting. This product is offered for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H102O8 B1484521 Diricinoleoyl-palmitoyl-glycerol CAS No. 2281875-36-1

Properties

IUPAC Name

(7R,9Z,28Z,31R)-19-(1,2-dihydroxy-3-oxooctadecyl)-7,19,31-trihydroxyheptatriaconta-9,28-diene-18,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H102O8/c1-4-7-10-13-14-15-16-17-18-19-26-31-38-45-50(58)53(61)54(62)55(63,51(59)46-39-32-27-22-20-24-29-36-43-48(56)41-34-11-8-5-2)52(60)47-40-33-28-23-21-25-30-37-44-49(57)42-35-12-9-6-3/h29-30,36-37,48-49,53-54,56-57,61-63H,4-28,31-35,38-47H2,1-3H3/b36-29-,37-30-/t48-,49-,53?,54?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVIKUSZYVDOTM-FGMUFLJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCC=CCC(CCCCCC)O)(C(=O)CCCCCCCC=CCC(CCCCCC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)C(O)C(O)C(O)(C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H102O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic and Chemoenzymatic Strategies for Diricinoleoyl Palmitoyl Glycerol Production

Chemical Synthesis Approaches for Diricinoleoyl-palmitoyl-glycerol

Chemical synthesis offers robust methods for creating structured triglycerides, though it can require complex steps and produce random distributions without careful control. neliti.com The synthesis of 2-monoacylglycerides, which can be key intermediates, is particularly challenging chemically, often involving multiple steps and resulting in low yields with costly purification. researchgate.net

Achieving regioselectivity in the esterification of glycerol (B35011) is paramount to synthesizing a defined isomer of this compound. This typically involves the use of protecting groups to block certain hydroxyl positions on the glycerol molecule, allowing for the specific acylation of the remaining free hydroxyls.

A common strategy involves protecting the sn-1 and sn-3 positions of glycerol to allow for selective esterification at the sn-2 position, or vice-versa. For instance, a process for preparing 1-palmitoyl-2-linoleoyl-3-acetyl-glycerol utilizes a trialkylorthoacetate to react with glycerol, forming an intermediate that protects the sn-2 and sn-3 positions, allowing for regioselective acylation at the sn-1 position. wipo.int A similar protection-deprotection sequence could be adapted for the synthesis of this compound, by carefully choosing the sequence of adding palmitic acid and the hydroxylated ricinoleic acid. Another approach introduces a regioselective route for the surface esterification of cellulose (B213188) in the presence of water, demonstrating a site-specific reaction at the primary hydroxyl groups with acyl imidazoles, a method that could conceptually be adapted for glycerol esters. rsc.org

The synthesis of a single, stereochemically pure isomer of this compound necessitates a stereospecific approach. This often begins with a chiral building block derived from glycerol, such as solketal (B138546), to preserve the stereochemistry throughout the reaction sequence.

While direct examples for this compound are not prevalent, the synthesis of other complex glycerophospholipids provides a clear blueprint. For example, the stereospecific synthesis of phosphatidylglycerols has been achieved using a phosphoramidite (B1245037) methodology starting from two chiral solketal precursors to control the stereocenters of the final molecule. nih.gov This method prevents acyl migration, a common side reaction that can scramble the fatty acid positions. nih.gov A chemoenzymatic approach has also been used to produce 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) with high regiopurity by first synthesizing 1,3-diolein (B152344) and then chemically acylating the sn-2 position with palmitic acid. nih.gov This highlights a hybrid strategy that leverages the selectivity of both enzymes and chemical reagents to build a defined triglyceride. nih.gov

The choice of catalyst is critical in directing the synthesis of structured triglycerides, including those containing hydroxylated fatty acids like ricinoleic acid. Both acid and base catalysts are employed, often in heterogeneous forms to facilitate separation from the reaction products.

Solid acid catalysts, such as tungstated zirconia (WZ) and Nafion resin composites (SAC-13), have been investigated for the hydrolysis of triglycerides, a key reaction in the oleochemical industry. acs.orgresearchgate.net These catalysts can operate at moderate temperatures (110–150 °C) and show high selectivity. acs.orgresearchgate.net For transesterification reactions, heterogeneous base catalysts like Ca/TEA (calcium/triethanolamine) alkoxide have been shown to be effective in the synthesis of biolubricant esters from vegetable oils. mdpi.com This type of catalyst functions through a coordination complex that activates the carbonyl group, facilitating the reaction. mdpi.com Base catalysts are also used in the catalytic cracking of triglycerides to produce hydrocarbon fuels, demonstrating their utility in modifying triglyceride structures under thermal conditions. rsc.org

Table 1: Examples of Catalyst Systems for Triglyceride Modification

Catalyst System Reactants/Reaction Key Findings Reference(s)
Tungstated Zirconia (WZ) Hydrolysis of Tricaprylin Effective for fatty acid synthesis at 110-150°C; deactivation observed but can be regenerated by calcination. acs.orgresearchgate.net
SAC-13 (Nafion/Silica) Hydrolysis of Tricaprylin High selectivity; deactivation through strong adsorption of intermediates; not thermally regenerable. acs.orgresearchgate.net
Ca/TEA Alkoxide Transesterification of Methyl Esters Heterogeneous catalyst effective for producing polyol esters; optimal concentration determined to be 3.0-3.5 wt.%. mdpi.com
Base Catalyst (5 wt%) Catalytic Cracking of Triglycerides Cracks triglycerides to hydrocarbons at 350-450°C; enables production of fuels. rsc.org
Pd/C, Ni,Mo/γ-Al2O3 Hydroconversion of Tricaprylin Catalyzes hydrogenolysis of triglycerides to fatty acids, followed by hydrodeoxygenation to hydrocarbons. researchgate.net

Enzymatic Biocatalysis for this compound Generation

Enzymatic methods, particularly using lipases, are highly favored for synthesizing structured lipids due to their high specificity (regio- and substrate-specificity), mild reaction conditions, and reduced formation of by-products compared to chemical catalysis. neliti.comnih.govresearchgate.net These "green" catalysts can perform targeted modifications on the glycerol backbone. nih.gov

Lipase-catalyzed acyl exchange reactions are the cornerstone of enzymatic structured triglyceride synthesis. These reactions include interesterification (exchange of fatty acids between an ester and an acid), acidolysis (between a triglyceride and a fatty acid), and glycerolysis (between a triglyceride and glycerol). mdpi.comnih.gov These processes rearrange the fatty acids on the glycerol backbone to create novel triglycerides. mdpi.com

For example, 1,3-dioleoyl-2-palmitoylglycerol (OPO), a key component of human milk fat substitutes, is often synthesized via lipase-catalyzed interesterification between a tripalmitin-rich fat and oleic acid or its ethyl ester. nih.govresearchgate.netresearchgate.net A similar strategy could be envisioned for this compound, potentially by reacting triricinolein (B104778) (castor oil) with palmitic acid using an sn-1,3 specific lipase (B570770) to substitute one ricinoleoyl group. Alternatively, a two-step process could be employed, involving the lipase-catalyzed synthesis of 2-palmitoyl-glycerol followed by esterification with ricinoleic acid. dss.go.thresearchgate.net Solvent-free systems are often preferred in these reactions to simplify product separation and enhance sustainability. nih.govresearchgate.net

The success of enzymatic synthesis hinges on the selection of an appropriate lipase and its immobilization to ensure stability and reusability. dss.go.thresearchgate.net Lipases are categorized based on their specificity: sn-1,3 specific lipases only act on the outer positions of the glycerol backbone, while non-specific lipases can act on all three positions. mdpi.comnih.gov

Commercially available immobilized lipases such as Lipozyme RM IM (from Rhizomucor miehei) and Lipozyme TL IM (from Thermomyces lanuginosus) are widely used due to their sn-1,3 specificity and stability. nih.govmdpi.com Novozym 435 (from Candida antarctica lipase B) is a non-specific lipase often used for esterification reactions. researchgate.netnih.gov The choice of enzyme depends on the desired final structure. For instance, to place palmitic acid at the sn-1 and sn-3 positions of a diricinolein backbone, an sn-1,3 specific lipase would be ideal.

Immobilization on solid supports like resins, silica (B1680970), or celite enhances the thermal stability of lipases and allows for their easy removal from the reaction mixture, which is crucial for industrial applications. dss.go.thresearchgate.netnih.gov The carrier material and water activity can significantly influence the yield and purity of the synthesized structured triglyceride. dss.go.thresearchgate.net

Table 2: Common Lipases and Immobilization Supports for Structured Lipid Synthesis

Enzyme Source Organism Specificity Common Immobilization Carrier(s) Reference(s)
Lipozyme RM IM Rhizomucor miehei sn-1,3 specific Macroporous anion-exchange resin dss.go.thresearchgate.netmdpi.com
Lipozyme TL IM Thermomyces lanuginosus sn-1,3 specific Granulated silica gel nih.govmdpi.com
Novozym 435 Candida antarctica (Lipase B) Non-specific Macroporous acrylic resin researchgate.netnih.gov
Rhizopus delemar Lipase Rhizopus delemar sn-1,3 specific Celite, Polypropylene (EP 100) dss.go.thresearchgate.net
Burkholderia cepacia Lipase Burkholderia cepacia sn-1,3 specific Ceramic particles researchgate.net

Lipase-Catalyzed Acyl Exchange Reactions in Glycerol Systems

Substrate Specificity of Acyltransferases and Lipases

The enzymatic synthesis of structured lipids like this compound predominantly relies on lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3), which function as biocatalysts. researchgate.net The success of the synthesis hinges on the inherent specificity of these enzymes, which can be categorized by fatty acid type and positional (regio-) specificity on the glycerol backbone. nih.govnih.gov

Lipases exhibit selectivity for the fatty acids they incorporate or hydrolyze. This specificity is influenced by factors such as the chain length of the fatty acid, the presence and position of double bonds, and the existence of other functional groups, like the hydroxyl group in ricinoleic acid. nih.govmdpi.com For instance, research on lipases from Rhizomucor miehei (RML) and Rhizopus oryzae (ROL) revealed that both enzymes have a higher activity towards oleic acid (C18:1) than stearic acid (C18:0), indicating a preference for the unsaturated fatty acid. nih.gov This preference is critical when designing a process to synthesize a mixed-acid TAG like this compound, which contains both the unsaturated, hydroxylated ricinoleic acid and the saturated palmitic acid.

Furthermore, lipases demonstrate significant regiospecificity. Many microbial lipases are sn-1,3-specific, meaning they selectively catalyze reactions at the outer positions (sn-1 and sn-3) of the glycerol molecule, leaving the sn-2 position untouched. nih.gov This property is fundamental for producing structured TAGs of the MLM (Medium-Long-Medium) or, in this case, RPR (Ricinoleoyl-Palmitoyl-Ricinoleoyl) or PRP (Palmitoyl-Ricinoleoyl-Palmitoyl) type. Lipases such as those from Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginose (Lipozyme TL IM) are well-known for their sn-1,3 specificity and are widely used in the production of structured lipids. tandfonline.commdpi.com In contrast, a non-specific lipase would acylate all three positions randomly, leading to a complex mixture of products.

Table 1: Substrate Specificity of Common Industrial Lipases This table provides illustrative examples of lipase specificity relevant to structured lipid synthesis. Specific activity with ricinoleic and palmitic acids may vary.

Lipase (Source)Common Commercial NameSpecificity TypeObserved Substrate PreferencesReference
Thermomyces lanuginoseLipozyme TL IMsn-1,3 regioselectiveShows preference for C10:0 over C8:0 fatty acids but prefers ethyl octanoate (B1194180) (C8EE) over ethyl decanoate (B1226879) (C10EE) in interesterification. mdpi.com
Rhizomucor mieheiLipozyme RM IMsn-1,3 regioselectiveDemonstrates a higher affinity for capric acid (C10:0) and its ethyl ester (C10EE) compared to C8 variants in producing dietetic lipids. mdpi.com
Candida antarctica Lipase BNovozym 435Non-regiospecific but widely used due to high activityCatalyzes esterification of various fatty acids; used in synthesizing tripalmitin (B1682551) from ethyl palmitate and glycerol. researchgate.net
Porcine Pancreatic Lipase (PPL)N/Asn-1,3 specificEffective in the hydrolysis of castor oil to produce ricinoleic acid. nih.govresearchgate.net
Optimization of Bioreaction Parameters for Yield and Specificity

Achieving a high yield and purity of this compound requires careful optimization of several bioreaction parameters. These factors influence enzyme activity, reaction equilibrium, and the rate of potential side reactions like acyl migration.

Key parameters include:

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which denaturation occurs. For lipase-catalyzed reactions, temperatures are typically maintained between 40-70°C. proquest.comeajournals.org For example, the optimal temperature for the interesterification of coconut and sesame oils was found to be approximately 57°C. eajournals.org

Substrate Molar Ratio: The ratio of acyl donors (ricinoleic and palmitic acids or their esters) to the glycerol backbone is critical. An excess of the acyl donor can shift the reaction equilibrium towards the synthesis of the desired triacylglycerol. In one study synthesizing structured lipids, a substrate molar ratio of 2:1 (acyl donor to tributyrin) was found to be optimal. proquest.com

Enzyme Loading: The amount of lipase, typically expressed as a weight percentage of the total substrates, directly impacts the reaction rate. Higher enzyme loads can accelerate the reaction but also increase costs. Optimal loading is a balance between reaction time and economic feasibility, with typical values ranging from 4% to 12% (w/w). proquest.commdpi.com

Reaction Time: The reaction must proceed long enough to achieve high conversion, but excessive time can increase the risk of acyl migration, where fatty acids move between the sn-2 and sn-1,3 positions, reducing the purity of the target structured lipid. tandfonline.com Optimal times can range from a few hours to over 24 hours depending on other conditions. eajournals.org

Water Activity (a_w) or Solvent System: Lipases require a minimal amount of water to maintain their catalytically active conformation. In nearly solvent-free systems, water activity is a critical parameter to control. Alternatively, reactions can be performed in organic solvents, though solvent-free systems are preferred for sustainability. proquest.com

Table 2: Optimization of Reaction Parameters for Structured Lipid Synthesis This table presents examples from studies on structured lipids to illustrate the impact of process parameters. Optimal conditions for this compound would require specific empirical determination.

ParameterInvestigated RangeOptimal Condition ExampleEffect on Yield/SpecificityReference
Temperature45-65 °C60 °CAffects reaction rate and enzyme stability. Sub-optimal temperatures lead to slow conversion; supra-optimal temperatures cause enzyme deactivation. proquest.comeajournals.org
Substrate Molar Ratio (Acyl Donor:Glyceride)0.5:1 - 2:12:1Drives the reaction equilibrium towards product formation, increasing the incorporation of the desired fatty acid. proquest.commdpi.com
Enzyme Load (% w/w)4-12 %6 %Increases the reaction rate, but high concentrations can lead to mass transfer limitations and increased cost. proquest.commdpi.com
Reaction Time16-48 h16 hLonger times increase conversion up to a point, after which acyl migration can become significant, reducing product specificity. eajournals.org

Chemoenzymatic Hybrid Synthesis Pathways

Chemoenzymatic synthesis combines the high selectivity of enzymes with the efficiency of chemical reactions to produce highly pure structured lipids. capes.gov.brresearchgate.net This approach is particularly advantageous for producing asymmetric TAGs or when the sequential addition of different fatty acids is required. A plausible two-step chemoenzymatic route for a structured lipid like 1,3-diricinoleoyl-2-palmitoyl-glycerol would be as follows:

Enzymatic Synthesis of 1,3-Diricinoleoyl-glycerol: The first step leverages the sn-1,3 regiospecificity of a lipase. Glycerol is reacted with an excess of ricinoleic acid (or its ethyl/vinyl ester) in the presence of an immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM). The enzyme selectively catalyzes the esterification at the sn-1 and sn-3 positions, yielding 1,3-diricinoleoyl-glycerol as the primary product while leaving the sn-2 hydroxyl group free. researchgate.netnih.gov Using activated acyl donors like vinyl esters can make the reaction irreversible and drive it towards completion. capes.gov.br

Chemical Acylation of the sn-2 Position: The 1,3-diricinoleoyl-glycerol intermediate is purified and then subjected to a chemical acylation step. It is reacted with palmitic acid or an activated derivative (e.g., palmitoyl (B13399708) chloride) in the presence of a chemical coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). researchgate.netresearchgate.net This chemical step efficiently acylates the remaining sn-2 hydroxyl group to form the final 1,3-diricinoleoyl-2-palmitoyl-glycerol product. This hybrid approach circumvents the challenges of enzymatic acylation at the sterically hindered sn-2 position and prevents side reactions that might occur with a second enzymatic step.

Sustainable Bioprocess Development for this compound

Developing a sustainable bioprocess for structured lipid production focuses on minimizing environmental impact and improving economic viability. researchgate.net Key strategies include the use of renewable resources, catalyst recycling, and waste reduction.

Use of Agro-Industrial By-products: A key aspect of creating a circular bioeconomy is the valorization of by-products from other industries as low-cost feedstocks. researchgate.net For the synthesis of this compound, this could involve using crude castor oil, a non-edible oil source for ricinoleic acid, and crude, unrefined palm oil fractions rich in palmitic acid. researchgate.netnih.gov Research has demonstrated the successful production of structured lipids using crude, high-acidity olive pomace oil without prior refining, which reduces processing steps and costs. mdpi.comnih.gov

Solvent-Free Reaction Systems: Eliminating organic solvents from the reaction process is a major goal for green chemistry. Solvents can pose environmental and safety risks, and their removal adds cost and complexity to downstream processing. Lipase-catalyzed reactions can often be performed in solvent-free systems, where one of the liquid substrates (e.g., the fatty acid or oil) acts as the reaction medium. nih.gov

Continuous Bioprocessing: Shifting from traditional batch reactors to continuous packed-bed bioreactors can enhance productivity and process efficiency. mdpi.com In a continuous setup, the substrate mixture flows through a column packed with the immobilized lipase, allowing for consistent product quality and higher throughput, further contributing to the sustainability of the manufacturing process.

Advanced Analytical and Structural Elucidation Methodologies for Diricinoleoyl Palmitoyl Glycerol

Mass Spectrometric Techniques for Isomeric Characterization

Mass spectrometry (MS) stands as a cornerstone for the structural analysis of triacylglycerols, providing detailed information on molecular weight and fatty acid composition. For a compound like Diricinoleoyl-palmitoyl-glycerol, distinguishing between its potential regiospecific isomers (e.g., 1,2-diricinoleoyl-3-palmitoyl-glycerol vs. 1,3-diricinoleoyl-2-palmitoyl-glycerol) is a significant analytical challenge.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact, non-volatile molecules like TAGs with minimal fragmentation in the ion source. It has become an indispensable tool for analyzing lipids from biological samples due to its high sensitivity and suitability for coupling with liquid chromatography. nih.gov

The formation of adducts with alkali metal cations, particularly lithium, is a powerful strategy in ESI-MS for determining the specific positions (regiospecificity) of fatty acids on the glycerol (B35011) backbone. aocs.org While other adducts like sodium ([M+Na]⁺) and ammonium (B1175870) ([M+NH₄]⁺) are commonly observed, lithium adducts ([M+Li]⁺) provide more structurally informative fragmentation patterns upon collision-induced dissociation (CID). aocs.orgnih.gov

When the [M+Li]⁺ ion of a TAG is subjected to tandem mass spectrometry (MS/MS or MS²), it primarily fragments through the neutral loss of a fatty acid (RCOOH). The relative abundance of the resulting [M+Li-RCOOH]⁺ fragment ions can reveal the position of the fatty acids. For this compound, two main neutral losses would be expected: the loss of ricinoleic acid and the loss of palmitic acid. The fragmentation patterns differ based on the fatty acid's position at the stereospecifically numbered (sn) sn-1, sn-2, or sn-3 position of the glycerol backbone. Studies have shown that the loss of a fatty acid from the sn-2 position is less favored than from the sn-1/3 positions, allowing for isomeric differentiation. aocs.org

Table 1: Expected Key Fragment Ions in ESI-MS/MS of Lithiated this compound

Precursor IonFragment IonDescription
[M+Li]⁺[M+Li - C₁₈H₃₄O₃]⁺Neutral loss of one Ricinoleic acid molecule
[M+Li]⁺[M+Li - C₁₆H₃₂O₂]⁺Neutral loss of one Palmitic acid molecule
[M+Li - RCOOH]⁺Diacylglycerol-like fragmentsFurther fragmentation providing more detailed structural data

This table is illustrative and based on general fragmentation principles of lithiated triacylglycerols.

Multi-stage tandem mass spectrometry (MSⁿ, where n > 2) provides deeper structural insights by sequentially isolating and fragmenting ions. epa.gov This is particularly useful for complex lipids. For instance, after obtaining the MS² spectrum from the precursor ion (e.g., [M+Na]⁺ or [M+Li]⁺), a specific fragment ion, such as a diacylglycerol-like ion ([M+Na-RCOOH]⁺), can be isolated and further fragmented (MS³). epa.govresearchgate.net

In the analysis of castor oil TAGs, which include this compound, MSⁿ experiments have been crucial. epa.govresearchgate.net An MS³ experiment on a fragment that has lost a fatty acid can confirm the identities of the remaining two fatty acids on the glycerol backbone. epa.gov For this compound, fragmenting the [M+Na - Palmitic Acid]⁺ ion would yield fragments confirming the presence of two ricinoleic acid residues. This multi-step fragmentation provides a comprehensive and unambiguous identification of the TAG structure. epa.gov

To confirm the constituent fatty acids of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. oup.comiiste.org Since intact TAGs are not volatile enough for GC analysis, they must first be converted into their corresponding fatty acid methyl esters (FAMEs) through a derivatization process, typically methylation or transesterification. oup.comnih.gov

The resulting FAME mixture is then injected into the GC-MS system. The gas chromatograph separates the individual FAMEs based on their boiling points and polarity. nih.gov As they elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each component. iiste.org By comparing the retention times and mass spectra to those of known standards, the fatty acids can be identified and quantified. oup.com For this compound, this analysis would yield methyl ricinoleate (B1264116) and methyl palmitate, confirming the identity of the acyl chains. iiste.org

Table 2: Fatty Acid Profile of this compound via GC-MS

Fatty AcidMethyl EsterChemical Formula of FAMEExpected Identification
Ricinoleic AcidMethyl ricinoleateC₁₉H₃₆O₃Confirmed by retention time and mass spectrum match with standard
Palmitic AcidMethyl palmitateC₁₇H₃₄O₂Confirmed by retention time and mass spectrum match with standard

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures of TAGs in their intact form, as found in natural oils like castor oil. researchgate.netsensusimpact.com Non-aqueous reversed-phase high-performance liquid chromatography (NARP-HPLC) is commonly used, which separates TAGs based on their partitioning between the stationary and mobile phases. researchgate.netnih.gov This separation is often related to the equivalent carbon number (ECN), which accounts for both the carbon number and the number of double bonds in the fatty acyl chains. oup.com

Electrospray Ionization-Mass Spectrometry (ESI-MS) for Regiospecificity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the molecular structure of a compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the structure of triacylglycerols. nih.gov

In the ¹H NMR spectrum of this compound, specific signals would correspond to the different protons in the molecule. The protons on the glycerol backbone typically appear in the 4.0-5.5 ppm range. Other characteristic signals include those for the olefinic protons of the ricinoleic acid chains, the proton on the carbon bearing the hydroxyl group, and the numerous methylene (B1212753) protons of the fatty acid chains. nih.gov

Table 3: General Expected Chemical Shifts (ppm) in NMR Spectra of Triacylglycerols

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HGlycerol Backbone (CH₂, CH)4.0 - 5.5
¹HOlefinic (C=CH )5.2 - 5.4
¹HMethylene adjacent to C=O (α-CH₂)~2.3
¹³CCarbonyl (C =O)172 - 174
¹³COlefinic (C =C)127 - 132
¹³CGlycerol Backbone (C H₂, C H)62 - 70

Note: These are general ranges and can vary based on the specific molecule and solvent used.

1H NMR and 13C NMR for Glycerol Backbone and Acyl Chain Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of triacylglycerols. Both ¹H and ¹³C NMR provide detailed information about the molecular structure of this compound. nih.govnih.gov

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the glycerol backbone and the different fatty acid chains can be observed. researchgate.netresearchgate.net The protons on the glycerol backbone typically appear in the range of δ 4.0-5.5 ppm. The protons of the palmitoyl (B13399708) and ricinoleoyl chains have characteristic chemical shifts. For instance, the terminal methyl protons of the acyl chains resonate at approximately δ 0.9 ppm, while the methylene protons form a large signal complex between δ 1.2 and 1.6 ppm. Specific protons, such as those adjacent to the ester linkages or the double bonds and hydroxyl groups in the ricinoleoyl moieties, will have unique chemical shifts, allowing for their identification. nih.gov

¹³C NMR spectroscopy offers a wider spectral dispersion, which can resolve overlapping signals observed in the ¹H NMR spectrum. nih.govnih.gov The carbonyl carbons of the ester groups are typically found in the region of δ 172-174 ppm. The carbons of the glycerol backbone resonate between δ 60 and 75 ppm. The various carbons within the palmitoyl and ricinoleoyl chains can also be distinguished, providing a carbon map of the molecule. researchgate.net The chemical shifts of the carbons are sensitive to their local electronic environment, which allows for the differentiation between the saturated palmitoyl chain and the unsaturated, hydroxylated ricinoleoyl chains. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Triacylglycerols

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Glycerol CH₂ (sn-1,3)4.10-4.3562.0-63.0
Glycerol CH (sn-2)5.25-5.3068.5-69.5
Acyl Chain -CH₃0.85-0.9514.0-14.2
Acyl Chain -(CH₂)n-1.20-1.4022.0-32.0
Acyl Chain -CH₂-COO-2.25-2.3533.8-34.5
Ricinoleoyl -CH=CH-5.30-5.60125.0-135.0
Ricinoleoyl -CH(OH)-3.60-3.7071.0-72.0
Carbonyl -C=O-172.5-173.6

Note: The exact chemical shifts can vary depending on the solvent, temperature, and the specific isomeric form of the triacylglycerol. nih.gov

2D NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides information about the types of protons and carbons present, 2D NMR techniques are essential for determining the connectivity between atoms and the stereochemistry of the molecule. huji.ac.ilresearchgate.net For this compound, this is crucial for assigning the specific fatty acids to the sn-1, sn-2, and sn-3 positions of the glycerol backbone.

Commonly used 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows couplings between protons that are on adjacent carbons. nih.gov For example, it can be used to trace the proton-proton connectivities within the glycerol backbone and along the individual acyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbons. hmdb.ca It is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds away. This is particularly useful for assigning the fatty acids to the glycerol backbone by observing correlations between the glycerol protons and the carbonyl carbons of the acyl chains. huji.ac.il

The stereochemistry, i.e., the specific arrangement of the two ricinoleoyl and one palmitoyl moieties on the glycerol backbone (e.g., 1,2-diricinoleoyl-3-palmitoyl-glycerol vs. 1,3-diricinoleoyl-2-palmitoyl-glycerol), can be investigated using advanced NMR techniques, sometimes in combination with chiral derivatizing agents or in chiral liquid crystals. researchgate.net

Chromatographic Separations for Isomer Resolution

The separation of different isomeric forms of this compound is a significant analytical challenge due to their similar physical and chemical properties. Chromatographic techniques are indispensable for this purpose. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Triacylglycerol Fractionation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of triacylglycerols. aocs.orgnih.gov For the fractionation of TAGs like this compound, reversed-phase HPLC (RP-HPLC) is often employed. nih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the TAGs between the two phases. The retention time of a TAG in RP-HPLC is influenced by its equivalent carbon number (ECN), which is calculated as CN - 2n, where CN is the total number of carbon atoms in the acyl chains and n is the total number of double bonds.

For isomeric forms of this compound, where the ECN is the same, separation can still be achieved based on subtle differences in their polarity and shape. nih.gov Silver ion HPLC (Ag-HPLC) is another powerful technique for separating TAGs based on the number, geometry, and position of double bonds in the acyl chains. This method can be particularly effective in separating isomers of unsaturated TAGs.

Supercritical Fluid Chromatography (SFC) for Complex Lipid Mixtures

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that has shown excellent performance in the separation of complex lipid mixtures, including TAG isomers. shimadzu.comyoutube.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier. nih.gov This technique offers several advantages over HPLC, including faster separations and lower consumption of organic solvents. researchgate.netresearchgate.net The unique properties of supercritical fluids allow for high-efficiency separations of thermally labile and high-molecular-weight compounds like TAGs. Chiral SFC, using a chiral stationary phase, can be employed for the challenging separation of enantiomeric forms of TAGs. researchgate.net

Spectroscopic and Diffraction Methods for Microstructural Analysis

Beyond the molecular structure, the macroscopic properties of this compound are governed by its microstructural organization in the solid state.

Spectroscopic techniques such as Raman spectroscopy can provide information about the vibrational modes of the molecule, which are sensitive to the local environment and conformation of the acyl chains. nih.gov This can be used to study lipid packing and phase transitions.

X-ray diffraction (XRD) is a powerful technique for determining the long-range crystalline order of lipids. exlibrisgroup.com The diffraction pattern provides information on the lamellar stacking and the lateral packing of the acyl chains in the crystal lattice. This is crucial for understanding the polymorphism of TAGs, which refers to their ability to exist in different crystalline forms (α, β', and β) with distinct melting points and physical properties. nih.gov

Biosynthetic Pathways and Biological Roles of Diricinoleoyl Palmitoyl Glycerol

Endogenous Formation of Hydroxylated Triglycerides in Oleaginous Organisms

The biosynthesis of specialized triglycerides, such as those containing hydroxylated fatty acids, is a complex and highly regulated process observed in certain oleaginous microorganisms and plants. nih.govnih.gov These organisms, capable of accumulating over 20% of their dry cell weight as lipids, utilize intricate enzymatic pathways to construct triacylglycerol (TAG) molecules with specific fatty acid compositions. nih.gov The formation of a mixed-acid triglyceride like diricinoleoyl-palmitoyl-glycerol involves the coordinated action of several key enzymes that assemble fatty acids onto a glycerol (B35011) backbone. The primary route for this assembly is the acyl-CoA dependent Kennedy pathway, which involves a series of acylation steps. researchgate.netacs.org However, for the incorporation of unusual fatty acids such as the hydroxylated ricinoleic acid, a critical parallel pathway involving phosphatidylcholine (PC) as an intermediate is also employed. nih.govnih.gov

Role of Specific Acyltransferases in sn-Position Specificity

The precise structure of a triglyceride is determined by which fatty acid is attached to each of the three stereospecific positions (sn-1, sn-2, and sn-3) of the glycerol backbone. This placement is controlled by the substrate specificity of a class of enzymes known as acyltransferases. taylorandfrancis.comnih.gov Each acyltransferase in the biosynthetic pathway exhibits preferences for both the acyl-CoA donor and the glycerolipid acceptor, ensuring a non-random assembly of the final TAG molecule.

The initial and rate-limiting step in triacylglycerol synthesis is catalyzed by Glycerol-3-Phosphate Acyltransferase (GPAT). taylorandfrancis.comnih.gov This enzyme esterifies an acyl group from an acyl-CoA molecule to the sn-1 position of glycerol-3-phosphate (G3P), forming lysophosphatidic acid (LPA). nih.govuniprot.orgwikipedia.org Mammalian and plant systems possess multiple GPAT isoforms, some of which are located in the mitochondria and others in the endoplasmic reticulum. nih.gov Research has shown that certain GPAT isoforms have a distinct preference for saturated acyl-CoAs. nih.gov For the synthesis of this compound, a GPAT isoform with a high affinity for palmitoyl-CoA would preferentially catalyze the formation of 1-palmitoyl-sn-glycerol-3-phosphate, initiating the assembly with the palmitic acid moiety at the sn-1 position.

Following the initial acylation, Lysophosphatidic Acid Acyltransferase (LPAT) catalyzes the second acylation step, transferring a fatty acid to the sn-2 position of lysophosphatidic acid to produce phosphatidic acid (PA). nih.govresearchgate.netnih.gov The specificity of LPAT is a critical determinant of the fatty acid composition at the sn-2 position, which is often occupied by unsaturated or modified fatty acids. researchgate.netresearchgate.net In the context of this compound synthesis, an LPAT enzyme with selectivity for ricinoleoyl-CoA would esterify ricinoleic acid to the 1-palmitoyl-LPA intermediate. The existence of LPAT enzymes with specificity for unusual fatty acids is essential for their incorporation into the TAG backbone. researchgate.net

The final step in the Kennedy pathway is the acylation of diacylglycerol (DAG) to form TAG, a reaction catalyzed by Diacylglycerol Acyltransferase (DGAT). acs.orgmdpi.com After phosphatidic acid is dephosphorylated to DAG by phosphatidic acid phosphatase (PAP), DGAT adds the third fatty acid to the vacant sn-3 position. taylorandfrancis.com There are several distinct types of DGATs, with DGAT1 and DGAT2 being the most studied membrane-bound forms. acs.orgmdpi.com Notably, DGAT2 is often implicated in the synthesis of TAGs containing unusual fatty acids. acs.org Studies on castor bean (Ricinus communis), which naturally produces oil rich in ricinoleic acid, have revealed that its DGAT enzymes are highly efficient at utilizing ricinolein-containing DAG substrates. usda.gov A castor DGAT1 was found to be significantly more active with diricinolein than its Arabidopsis counterpart, suggesting an evolutionary adaptation for the efficient synthesis of hydroxylated TAGs. usda.gov This high specificity is crucial for adding a second ricinoleic acid molecule to a palmitoyl-ricinoleoyl-DAG, completing the synthesis of this compound.

Phosphatidylcholine-Mediated Acyl Editing Pathways

While the Kennedy pathway provides a direct route for TAG synthesis, the incorporation of modified fatty acids like ricinoleic acid heavily relies on a process known as acyl editing, which uses phosphatidylcholine (PC) as a scaffold. nih.govnih.govresearchgate.net In this pathway, oleic acid is first incorporated into the sn-2 position of PC. nih.gov It is then hydroxylated in situ by a specific fatty acid hydroxylase (FAH12) to form ricinoleic acid, still attached to the PC molecule. nih.gov

To make this hydroxylated fatty acid available for TAG synthesis, several mechanisms exist:

Acyl Exchange: The ricinoleoyl group can be cleaved from PC by enzymes like phospholipase A2 or the reverse action of acyl-CoA:lysophosphatidylcholine acyltransferase (LPCAT), entering the cellular acyl-CoA pool. From there, it can be used by LPAT or DGAT in the Kennedy pathway. nih.govnih.gov

Headgroup Exchange: The entire phosphocholine (B91661) headgroup of PC can be exchanged with the phosphate (B84403) from phosphatidic acid or directly transferred to DAG, effectively converting the HFA-containing PC into an HFA-containing DAG. This DAG can then be acylated by DGAT. nih.govnih.gov

Direct Acyl Transfer: An enzyme known as Phosphatidylcholine:Diacylglycerol Acyltransferase (PDAT) can directly transfer the ricinoleoyl group from the sn-2 position of PC to the sn-3 position of a DAG molecule, forming the final TAG and leaving behind lysophosphatidylcholine. nih.gov

This PC-mediated editing is a major flux pathway that allows for the efficient production and channeling of unusual fatty acids into storage lipids. nih.govresearchgate.net

Substrate Channeling and Flux Regulation in Lipid Biosynthesis

The efficient synthesis of a specific, complex triglyceride like this compound from a mixed pool of fatty acid precursors suggests a high degree of organization within the cell's metabolic machinery. The concept of substrate channeling, where enzymes of a metabolic pathway form a physical complex (a metabolon), is thought to play a significant role. nih.gov

Such a complex would allow for the direct transfer of intermediates, like lysophosphatidic acid and diacylglycerol, from one enzyme's active site to the next. nih.gov This channeling prevents the diffusion of these intermediates into the wider cellular environment and protects them from competing metabolic fates. nih.govnih.gov By physically associating GPAT, LPAT, PAP, and DGAT, a cell can maintain control over the entire assembly line. This ensures that a specific combination of fatty acids—such as one palmitic acid and two ricinoleic acids—are assembled onto the glycerol backbone in a regulated manner, leading to the efficient and specific formation of this compound.

Interactive Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

EnzymeAbbreviationFunctionRole in Synthesis
Glycerol-3-Phosphate Acyltransferase GPATCatalyzes the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid. nih.govInitiates TAG synthesis, potentially adding palmitic acid due to its preference for saturated fatty acids. nih.gov
Lysophosphatidic Acid Acyltransferase LPATCatalyzes the acylation of lysophosphatidic acid at the sn-2 position to form phosphatidic acid. researchgate.netIncorporates the first ricinoleic acid molecule onto the glycerol backbone.
Phosphatidic Acid Phosphatase PAPDephosphorylates phosphatidic acid to yield diacylglycerol (DAG). taylorandfrancis.comPrepares the intermediate for the final acylation step.
Diacylglycerol Acyltransferase DGATCatalyzes the final acylation of DAG at the sn-3 position to form triacylglycerol (TAG). mdpi.comIncorporates the second ricinoleic acid molecule, with high efficiency in specialized organisms. usda.gov
Phosphatidylcholine:Diacylglycerol Acyltransferase PDATTransfers a fatty acid directly from phosphatidylcholine to DAG. nih.govProvides an alternative, acyl-CoA-independent pathway to incorporate ricinoleic acid into TAG. nih.gov
Fatty Acid Hydroxylase FAH12Hydroxylates oleic acid at the 12th carbon to produce ricinoleic acid, typically on a PC substrate. nih.govResponsible for producing the hydroxylated fatty acid precursor.

Occurrence and Distribution of this compound in Plant Lipids

This compound is a naturally occurring triacylglycerol found in the seed oil of the castor bean (Ricinus communis). Castor oil is unique among vegetable oils due to its high content of the hydroxylated fatty acid, ricinoleic acid.

In Vivo Accumulation Patterns in Developing Seeds

The accumulation of triacylglycerols, including this compound, in developing castor seeds follows a sigmoidal pattern, characteristic of storage lipid synthesis in many oilseeds. Lipid and protein accumulation in castor beans begins as early as 7 days after pollination (DAP) and increases rapidly until approximately 35 DAP. cropj.com The most active period of oil synthesis and deposition occurs during the mid-developmental stages. cropj.com

While specific data on the accumulation of this compound is not available, the general trend of fatty acid composition in developing castor seeds shows that ricinoleic acid becomes the predominant fatty acid (over 85%) as the seed matures. cropj.com Palmitic acid is present in smaller quantities. It can be inferred that the synthesis and incorporation of these fatty acids into triacylglycerols like this compound are most active during the rapid phase of oil accumulation. The table below illustrates the general changes in the fatty acid composition of castor seeds during development.

Table 1: Fatty Acid Composition of Developing Castor Seeds (variety CS3) at Different Days After Pollination (DAP)

Fatty Acid 7 DAP (%) 14 DAP (%) 21 DAP (%) 28 DAP (%) 35 DAP (%) 42 DAP (%) 49 DAP (%) 56 DAP (%) 63 DAP (%)
Palmitic acid (16:0) 1.8 1.5 1.3 1.1 1.0 1.0 1.1 1.2 1.3
Stearic acid (18:0) 1.2 1.1 1.0 0.9 0.8 0.9 1.0 1.1 1.2
Oleic acid (18:1) 5.8 6.2 5.5 4.8 4.2 4.5 5.0 5.2 5.5
Linoleic acid (18:2) 8.5 8.0 7.3 6.5 5.8 6.0 6.5 7.0 7.3
Ricinoleic acid (18:1-OH) 82.7 83.2 84.9 86.7 88.2 87.6 86.4 85.5 84.7

Data adapted from a study on castor bean seed development. The values represent the relative percentage of each fatty acid.

Comparative Analysis with Other Hydroxylated Triacylglycerols in Castor Oil

Castor oil is predominantly composed of triacylglycerols containing ricinoleic acid. The most abundant of these is triricinolein (B104778) (RRR), where all three fatty acid positions on the glycerol backbone are occupied by ricinoleic acid. However, a variety of other mixed-acid triacylglycerols are also present, including this compound (RRP).

One study found the content of this compound in castor oil to be approximately 0.9%. scielo.brscielo.br This is a minor component compared to triricinolein, which can constitute over 80% of the total triacylglycerols. scielo.brscielo.broup.com Other notable hydroxylated triacylglycerols in castor oil include diricinoleoyl-oleoyl-glycerol (RRO), diricinoleoyl-linoleoyl-glycerol (RRL), and diricinoleoyl-stearoyl-glycerol (B1484544) (RRS). scielo.brscielo.br The presence of these mixed-acid TAGs indicates that the acyltransferase enzymes involved in castor oil biosynthesis can utilize a range of fatty acyl-CoAs, not just ricinoleoyl-CoA.

The table below provides a comparative overview of the major triacylglycerols found in castor oil.

Table 2: Typical Triacylglycerol Composition of Castor Oil

Triacylglycerol Abbreviation Relative Content (%)
Triricinolein RRR 84.1
Diricinoleoyl-stearoyl-glycerol RRS 8.2
Diricinoleoyl-oleoyl-glycerol RRO 5.6
Diricinoleoyl-linoleoyl-glycerol RRL 1.2
This compound RRP 0.9

Data adapted from Salimon et al., 2010. scielo.brscielo.br

Potential Roles in Non-Human Biological Systems

The unique structure of this compound, particularly the presence of two hydroxylated fatty acid chains, suggests it may have specific roles in the biophysical properties of the oil bodies where it is stored.

Influence on Cellular Membrane Organization in Model Organisms

While direct studies on the influence of this compound on cellular membranes are lacking, research on hydroxylated fatty acids provides insights into their potential effects. Hydroxylated fatty acids can significantly alter the properties of lipid membranes. nih.govnih.govtandfonline.com The hydroxyl group introduces a polar moiety into the hydrophobic acyl chain, which can affect lipid packing and membrane fluidity. nih.gov

Participation in Subcellular Lipid Droplet Formation and Dynamics

Lipid droplets are dynamic organelles with a core of neutral lipids, primarily triacylglycerols and sterol esters, surrounded by a phospholipid monolayer. The formation and dynamics of lipid droplets are complex processes involving the synthesis of neutral lipids in the endoplasmic reticulum and their budding off to form mature droplets. nih.govescholarship.org

The presence of hydroxylated triacylglycerols like this compound within the lipid droplet core could influence its physical properties. The hydroxyl groups of the ricinoleic acid moieties may be oriented towards the more polar surface of the lipid droplet, potentially affecting the interaction with the surrounding phospholipid monolayer and associated proteins. Research on oxidized triacylglycerols, which also contain polar functional groups, has shown that these molecules can migrate to the surface of the lipid droplet, disturbing the stability of the lipid phases and partitioning into the phospholipid monolayer. nih.gov A similar phenomenon could be hypothesized for hydroxylated triacylglycerols, where their amphiphilic nature could influence lipid droplet fusion, size, and interaction with other organelles. researchgate.net

Biosynthesis and Turnover in Specific Microbial or Fungal Strains

While the large-scale production of this compound is not a widely documented industrial process, research into the metabolic capabilities of various microbial and fungal strains provides a strong foundation for its potential biosynthesis and turnover. The key lies in combining the natural lipid production pathways of certain oleaginous microorganisms with targeted metabolic engineering to introduce the specific fatty acids—ricinoleic acid and palmitic acid—into the triacylglycerol (TAG) structure.

Biosynthesis Potential in Engineered Oleaginous Yeasts

Oleaginous yeasts are microorganisms capable of accumulating high levels of lipids, primarily as TAGs. Species such as Yarrowia lipolytica and Pichia pastoris have emerged as promising chassis organisms for the production of tailored fatty acids and TAGs due to their well-characterized genetics and metabolic pathways.

The biosynthesis of a mixed-acid TAG like this compound in these yeasts would necessitate a multi-step metabolic engineering approach:

Introduction of Ricinoleic Acid Production: Palmitic acid is a common native fatty acid in many oleaginous yeasts. nih.gov The primary challenge is the introduction of the ricinoleic acid biosynthesis pathway. This has been successfully achieved by expressing a fatty acid hydroxylase gene (CpFAH12) from the fungus Claviceps purpurea in Yarrowia lipolytica. nih.govrawdatalibrary.netelsevierpure.com This enzyme converts oleic acid, a standard fatty acid in the yeast, into ricinoleic acid.

Assembly into Triacylglycerols: The final and most crucial step is the esterification of ricinoleic acid and palmitic acid to a glycerol backbone. This is carried out by a series of acyltransferases. Diacylglycerol acyltransferases (DGATs) are key enzymes in the final step of TAG synthesis. google.com The substrate specificity of these enzymes is critical. Engineering the native DGATs or introducing heterologous DGATs with a preference for both ricinoleic acid and palmitoyl-CoA would be essential to favor the formation of this compound. Research has shown that DGATs from Yarrowia lipolytica can integrate a broad range of saturated fatty acids into triacylglycerols. nih.gov

The following table outlines the typical fatty acid composition of a wild-type and an engineered strain of Rhodococcus opacus, an oleaginous bacterium, highlighting its natural capacity to produce palmitic acid, a prerequisite for the synthesis of this compound.

Fatty AcidWild-Type Rhodococcus opacus PD630 (% of Total Fatty Acids)
Palmitic acid (C16:0)22 - 28%
cis-10-Heptadecenoic acid (C17:1)16 - 20%
Oleic acid (C18:1)17 - 24%
Data derived from studies on R. opacus grown on various carbon sources. nih.gov

This table demonstrates the natural abundance of palmitic acid in Rhodococcus opacus, which, if engineered with a ricinoleic acid-producing pathway, could potentially synthesize the target compound.

Turnover by Fungal Lipases

The turnover, or breakdown, of this compound can be conceptualized through the action of microbial lipases. Fungi, particularly of the genus Aspergillus, are well-known producers of extracellular lipases that can hydrolyze triacylglycerols.

Studies on Aspergillus oryzae have shown that its lipases possess substrate specificity, meaning they preferentially hydrolyze certain fatty acids from the glycerol backbone. nih.gov While direct studies on the hydrolysis of this compound are not available, the known specificities of these lipases provide insights into its potential turnover. For instance, Aspergillus oryzae lipase (B570770) has been shown to hydrolyze triacylglycerols containing middle-chain saturated fatty acids and has 1,3-positional specificity. nih.gov This suggests that if this compound were exposed to these lipases, they would likely cleave the fatty acids from the sn-1 and sn-3 positions of the glycerol backbone.

The table below summarizes the substrate specificities of lipases from Aspergillus oryzae, which could be involved in the turnover of mixed-acid triacylglycerols.

Substrate (Triacylglycerol)Relative Hydrolytic Activity of Aspergillus oryzae Lipase
Triacylglycerols of middle-chain saturated fatty acidsHigh
Triacylglycerols of short-chain fatty acidsLower
Triacylglycerols of long-chain fatty acidsLower
This data is based on the characterization of purified triacylglycerol lipase from Aspergillus oryzae. nih.gov

Given that palmitic acid is a long-chain saturated fatty acid and ricinoleic acid is a long-chain monounsaturated hydroxy fatty acid, the efficiency of their removal by Aspergillus lipases would depend on their position on the glycerol backbone and the specific lipase isoform. This enzymatic action represents a key mechanism for the turnover of this compound in a microbial context.

Engineering and Metabolic Studies Pertaining to Hydroxylated Triglycerides in Biological Systems

Genetic Engineering of Plant Oil Biosynthesis for Targeted Triacylglycerol Structures

The genetic modification of oilseed plants offers a promising avenue for the large-scale production of custom-designed oils. biofueljournal.combiofueljournal.com The primary goals are to increase oil yield and to alter the fatty acid composition to meet specific industrial needs. biofueljournal.combiofueljournal.com Central to this effort is the understanding and manipulation of the intricate biosynthetic pathways of triacylglycerols. biofueljournal.comnih.gov

A critical step in producing hydroxylated triglycerides is the introduction of an enzyme capable of hydroxylating common fatty acids. The oleate (B1233923) Δ12-hydroxylase (FAH12) from the castor bean (Ricinus communis) is a key enzyme that catalyzes the hydroxylation of oleic acid to form ricinoleic acid. scirp.org The biosynthesis of ricinoleic acid begins with the typical TAG synthesis pathway in the plastids and endoplasmic reticulum. scirp.org Subsequently, the FAH12 enzyme, located in the endoplasmic reticulum membrane, directly hydroxylates oleic acid. scirp.org

Transgenic expression of the castor fatty acyl hydroxylase gene in Arabidopsis thaliana has been shown to result in the accumulation of hydroxylated fatty acids, including ricinoleic acid, lesquerolic acid, and densipolic acid, in the seed oil. scirp.org However, the levels of these hydroxy fatty acids (HFAs) are often lower than what is found in castor, indicating that the expression of the hydroxylase alone is not sufficient for high-level accumulation. researchgate.net For instance, transgenic Arabidopsis plants expressing the castor hydroxylase produced oils with less than 200 g/kg of hydroxy fatty acid. researchgate.net

These findings highlight that while heterologous expression of fatty acid hydroxylases is a fundamental requirement, other factors within the host plant's metabolic network limit the efficient synthesis and incorporation of these unusual fatty acids into TAGs.

The assembly of TAGs is a multi-step process catalyzed by a series of acyltransferases with distinct substrate specificities. Two primary pathways contribute to the synthesis of diacylglycerol (DAG), the immediate precursor to TAG: the de novo pathway and the pathway involving the conversion of phosphatidylcholine (PC). researchgate.netfrontiersin.org Since DAG provides two of the three fatty acids in a TAG molecule, the relative flux through these pathways significantly impacts the final fatty acid composition of the oil. frontiersin.org

To achieve the targeted structure of diricinoleoyl-palmitoyl-glycerol, acyltransferases must be engineered or selected to preferentially incorporate two ricinoleic acid molecules and one palmitic acid molecule onto the glycerol (B35011) backbone. Lysophosphatidic acid acyltransferases (LPAATs) are pivotal enzymes that control the flow of lysophosphatidic acid into different phosphatidic acids. researchgate.net Research has shown that the expression of castor LPAAT2 (RcLPAT2) in lesquerella, a plant that naturally produces HFAs, can increase the incorporation of ricinoleic acid at the sn-2 position of TAGs from 2% to a range of 14-17%. rothamsted.ac.uk This manipulation led to an increase in tri-HFA-TAGs from 5% to 13-14%. rothamsted.ac.uk

Furthermore, diacylglycerol acyltransferases (DGATs) play a crucial role in the final acylation of DAG to form TAG. The co-expression of a castor DGAT2 in Arabidopsis has been shown to dramatically increase the levels of ricinoleate (B1264116) in the seed oil, indicating its preference for HFA-containing DAG substrates. These studies demonstrate that manipulating the specificity of acyltransferases is a key strategy for accumulating specific TAG structures like this compound. The table below summarizes the effects of expressing specific acyltransferases on HFA content in transgenic plants.

EnzymeHost PlantEffect on HFA Content
Castor LPAAT2LesquerellaIncreased ricinoleic acid at sn-2 position from 2% to 14-17%
Castor DGAT2ArabidopsisSignificant increase in total ricinoleate levels in seed oil

Despite successful genetic modifications, the accumulation of unusual fatty acids in transgenic plants often faces metabolic bottlenecks. The flux of DAG through PC represents a major bottleneck for the accumulation of unusual fatty acids in the TAG of transgenic Arabidopsis seeds. capes.gov.br Metabolic labeling experiments have revealed that in wild-type Arabidopsis, the flux of de novo DAG into the PC-derived DAG pathway is significantly higher than its direct conversion to TAG. capes.gov.br

Overcoming these bottlenecks may require a more comprehensive engineering approach. This could involve the overexpression of transcription factors that regulate multiple steps in TAG synthesis, providing a more global genetic engineering strategy. nih.gov Additionally, understanding and manipulating the mechanisms of membrane recycling and lipid droplet stabilization are crucial for enhancing the accumulation of desired TAGs. nih.govresearchgate.netx-mol.com

Synthetic Biology Approaches for Microbial Production of this compound

As an alternative to plant-based systems, microbial production platforms offer several advantages, including faster growth rates and more controlled fermentation conditions. nih.gov Synthetic biology provides the tools to design and construct novel biological functions and pathways in microorganisms for the production of valuable chemicals like this compound. nih.govresearchgate.net

The reconstruction of biosynthetic pathways for specialty fatty acids in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli (bacteria) is a cornerstone of synthetic biology. nih.govresearchgate.net This involves the heterologous expression of the necessary enzymes to produce the target molecule. For this compound, this would entail introducing a fatty acid hydroxylase to produce ricinoleic acid and potentially modifying the host's native acyltransferases to favor the assembly of the desired TAG structure.

In yeast, engineering the fatty acid metabolic pathways is an effective strategy to increase the biosynthesis of fatty acids and provide precursors for target products. researchgate.net This includes upregulating the production of acetyl-CoA and NADPH, which are essential for fatty acid synthesis. researchgate.netnih.gov The fatty acid synthesis pathway in most bacteria is a type II system, where the enzymes are dissociated proteins. nih.gov This modularity can be exploited for engineering purposes. The initiation of fatty acid biosynthesis in E. coli, for instance, involves the condensation of acetyl-CoA with malonyl-ACP, a reaction catalyzed by FabH. nih.gov

A significant challenge in the microbial production of ricinoleic acid is its potential toxicity to the host cells when it accumulates intracellularly. acs.orgnih.gov One innovative strategy to circumvent this issue was demonstrated in the yeast Starmerella bombicola. By engineering its native sophorolipid (B1247395) production pathway and expressing a heterologous oleate hydroxylase, the synthesized ricinoleic acid was bound to sophorolipids and secreted out of the cell. acs.orgnih.gov This approach led to a production titer of approximately 2.96 g/L of ricinoleic acid. acs.orgnih.gov

Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a cell, providing a detailed understanding of cellular metabolism. nih.gov This quantitative approach can identify metabolic bottlenecks and guide rational engineering strategies to improve the production of a target compound. nih.govoup.com By using stable isotopes like ¹³C, MFA can trace the flow of carbon through metabolic pathways and reveal unexpected metabolic routes. nih.govoup.com

In the context of producing this compound, MFA can be applied to engineered microbial strains to pinpoint limitations in the supply of precursors like acetyl-CoA, malonyl-CoA, and NADPH. For example, a study in S. cerevisiae used flux analysis to identify that acetyl-CoA was being diverted into malate (B86768) synthesis. researchgate.net Downregulating the enzyme responsible for this diversion led to a 26% increase in fatty acid production. researchgate.net Further analysis suggested knocking out glycerol production, which resulted in an additional 33% improvement in fatty acid yield. researchgate.net

MFA can also be used to understand and mitigate the toxic effects of intermediates or final products. For instance, in human hepatoma cells, MFA revealed that exposure to the saturated fatty acid palmitate led to reduced glutathione (B108866) synthesis, which was linked to cytotoxicity. nih.gov This type of analysis could be invaluable for understanding and engineering resistance to ricinoleic acid toxicity in microbial production hosts.

The table below provides a hypothetical example of how MFA could be used to identify and address bottlenecks in an engineered yeast strain designed to produce hydroxylated fatty acids.

Metabolic Flux Analysis FindingEngineering StrategyExpected Outcome
Limited acetyl-CoA availability in the cytosolOverexpression of acetyl-CoA synthetase (ACS)Increased precursor pool for fatty acid synthesis
High flux through competing pathways (e.g., ethanol (B145695) production)Deletion of alcohol dehydrogenase (ADH) genesRedirection of carbon flux towards fatty acid biosynthesis
Insufficient NADPH for fatty acid synthesisEngineering of the pentose (B10789219) phosphate (B84403) pathwayEnhanced supply of reducing equivalents for fatty acid elongation

By systematically applying these synthetic biology and metabolic engineering principles, it is becoming increasingly feasible to develop robust microbial and plant-based systems for the sustainable production of specialized triglycerides like this compound.

Enzymatic Reaction Engineering for Optimized Biotransformations

The enzymatic synthesis of structured triglycerides, including hydroxylated variants, is a sophisticated alternative to chemical methods, which often require harsh conditions and can produce undesirable byproducts. nih.gov Biocatalysis, utilizing enzymes such as lipases, allows for high selectivity in modifying the fatty acid composition and positional distribution on the glycerol backbone. nih.govnih.gov This is crucial for creating structured lipids with targeted functionalities.

The primary enzymatic reactions involved are esterification, acidolysis, and interesterification. nih.govmdpi.com For instance, the synthesis of a structured lipid like this compound would involve the precise placement of two ricinoleic acid molecules and one palmitic acid molecule onto a glycerol backbone. This can be achieved through a one-step or multi-step enzymatic process. nih.govmdpi.com

A significant challenge in these biotransformations is optimizing reaction conditions to maximize yield and purity. Key parameters that are often manipulated include temperature, substrate molar ratio, enzyme loading, and the use of solvent-free systems to create a more environmentally friendly process. nih.gov The choice of lipase (B570770) is also critical, as different lipases exhibit varying specificities (e.g., sn-1,3 specific vs. non-specific), which dictates how the fatty acids are incorporated into the triglyceride.

ParameterTypical RangeSignificance
Temperature 30-70°CAffects enzyme activity and stability, and reaction rate.
Substrate Molar Ratio 1:2 to 1:6 (Triglyceride:Fatty Acid)Influences the extent of fatty acid incorporation and can shift reaction equilibrium.
Enzyme Loading 5-15% (w/w of substrates)Higher concentrations can increase reaction rates but also costs.
Reaction Time 4-48 hoursSufficient time is needed to reach equilibrium, but prolonged times can lead to byproducts.
Agitation Speed 150-300 rpmEnsures proper mixing and reduces mass transfer limitations.

Enzyme Cascade Systems for Multi-step Synthesis

For complex structured lipids like this compound, a single-step reaction may not be sufficient to achieve the desired structure with high purity. Enzyme cascade systems, which involve multiple enzymes acting sequentially in a one-pot reaction, offer a more controlled and efficient approach. sciepublish.comnih.gov These systems mimic natural metabolic pathways and can overcome challenges such as unfavorable reaction equilibria and the formation of unstable intermediates. nih.gov

A hypothetical two-step enzymatic cascade for the synthesis of this compound could be envisioned as follows:

Step 1: Production of 2-palmitoyl-glycerol. A triglyceride rich in palmitic acid at the sn-2 position, such as that derived from palm oil, could be subjected to alcoholysis using a sn-1,3 specific lipase. mdpi.comresearchgate.net This would selectively remove the fatty acids at the sn-1 and sn-3 positions, yielding 2-palmitoyl-glycerol.

Step 2: Esterification with Ricinoleic Acid. The resulting 2-palmitoyl-glycerol would then be esterified with ricinoleic acid (or its ethyl ester) using another lipase. This lipase could be non-specific or sn-1,3 specific, depending on the desired final product and the need to control the acylation at the outer positions.

This multi-step approach allows for greater control over the final fatty acid composition and regiochemistry of the structured lipid. researchgate.net Similar multi-step enzymatic processes have been successfully employed for the synthesis of other complex structured lipids, such as human milk fat substitutes. mdpi.comresearchgate.net

StepReaction TypeEnzyme ExampleSubstratesProduct
1 Alcoholysissn-1,3 specific lipaseTripalmitin (B1682551), Ethanol2-palmitoyl-glycerol
2 EsterificationLipase (e.g., from Candida antarctica)2-palmitoyl-glycerol, Ricinoleic acidThis compound

Bioreactor Design and Process Scale-up Considerations

The successful industrial-scale production of hydroxylated triglycerides via enzymatic routes hinges on effective bioreactor design and process scale-up. nih.gov While many promising results are achieved at the laboratory scale, translating these to a commercially viable process presents significant challenges. creative-enzymes.com

Bioreactor Selection:

The choice of bioreactor is critical for maintaining optimal reaction conditions and enzyme stability. Common types of bioreactors used for lipid biotransformations include:

Stirred-Tank Bioreactors (STRs): These are widely used due to their excellent mixing capabilities, which can help to overcome mass transfer limitations in viscous lipid-based systems. However, the high shear forces in STRs can damage immobilized enzymes.

Packed-Bed Bioreactors (PBRs): In PBRs, the enzyme is immobilized onto a solid support and packed into a column. The substrates are then passed through the column. PBRs can be operated continuously, offering high productivity and ease of product separation. researchgate.net They also protect the enzyme from mechanical stress.

Fluidized-Bed Bioreactors (FBRs): These offer a compromise between STRs and PBRs, providing good mixing while reducing the risk of enzyme damage.

Enzyme Immobilization:

Immobilizing the lipase onto a solid support is a key strategy for industrial applications. Immobilization enhances enzyme stability, allows for easy separation of the biocatalyst from the product, and enables the reuse of the enzyme over multiple batches, which is crucial for economic feasibility. nih.gov

Scale-Up Challenges:

Scaling up from the lab to an industrial setting involves more than just increasing the size of the bioreactor. creative-enzymes.com Key considerations include:

Mass and Heat Transfer: Ensuring efficient mixing and temperature control in large-volume reactors is critical for maintaining consistent reaction rates and preventing enzyme denaturation.

Substrate and Product Inhibition: High concentrations of substrates or products can inhibit enzyme activity, a factor that may become more pronounced at larger scales.

The development of robust and efficient bioreactor systems is essential for bridging the gap between laboratory-scale research and the industrial production of specialized hydroxylated triglycerides like this compound. nih.govcreative-enzymes.com

Mechanistic Investigations of Diricinoleoyl Palmitoyl Glycerol S Interactions in Model Systems

Molecular Dynamics Simulations and Computational Modeling

Molecular dynamics (MD) simulations and computational modeling are powerful tools for understanding the behavior of lipid molecules at an atomic level. mdpi.com These techniques can provide detailed information on how lipids interact with their environment, including lipid bilayers and proteins. While general principles of lipid behavior have been established through such methods, specific simulation data for Diricinoleoyl-palmitoyl-glycerol is currently unavailable.

Lipid Bilayer Integration and Interfacial Behavior

MD simulations are frequently used to study how lipids integrate into bilayers and behave at the lipid-water interface. For instance, simulations of palmitoyl-oleoyl phosphatidylserine (B164497) (POPS) bilayers have revealed deep penetration of ions into the ester region of the interface. nih.gov Studies on other complex lipids, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine (PLPC), have detailed the structural behavior of the headgroup and glycerol (B35011) backbone. nih.gov Such studies would be invaluable for understanding the orientation and interactions of the ricinoleoyl and palmitoyl (B13399708) chains of this compound within a membrane, but this specific analysis has not been published.

Interaction with Model Proteins and Peptides

Computational studies are crucial for elucidating the interactions between lipids and proteins. Glycerol, a fundamental component of this compound, has been shown in simulations to stabilize proteins by interacting with hydrophobic surface regions and acting as an amphiphilic interface. nih.gov This can inhibit protein unfolding and aggregation. nih.gov Furthermore, incompatibilities between peptides and glycerol have been observed, where degradation products of glycerol can react with the peptide. mdpi.com Investigating the specific interactions between the bulky ricinoleoyl chains and various protein residues would require dedicated simulation studies, which are not currently in the public domain.

Biophysical Characterization of this compound in Model Membranes

Biophysical techniques are essential for characterizing the physical properties of lipids within model membranes. These methods provide experimental data that can complement and validate computational findings.

Influence on Membrane Fluidity and Phase Behavior

The fluidity and phase behavior of a lipid membrane are critical for its function and are heavily influenced by the constituent lipids. The introduction of different lipid species can alter the temperature and cooperativity of phase transitions. While it is known that unsaturated fatty acids are key to the structure of biological membranes, specific experimental data on how this compound affects membrane fluidity and phase transitions is not available. nih.gov

Formation of Lipid Domains and Microdomains

Lipid domains, or rafts, are specialized regions within a membrane that are often enriched in certain lipids and proteins. The formation of these microdomains is influenced by the specific chemical structures of the lipids involved. While the role of various glycerolipids in domain formation is an active area of research, there are no published studies specifically investigating the propensity of this compound to participate in or induce the formation of lipid domains in model membranes.

The interfacial activity and emulsion-stabilizing properties of structured triacylglycerols like this compound are of significant interest. These properties are dictated by the molecule's unique structure, which influences its behavior at oil-water interfaces. The mechanisms behind its ability to stabilize emulsions involve a complex interplay of factors including its role in different emulsion types, the kinetics of its adsorption to the interface, and its interactions with other emulsifying agents.

Role in Water-in-Oil and Oil-in-Water Emulsion Systems

The effectiveness of an emulsifier is often linked to the type of emulsion it can stabilize, be it water-in-oil (W/O) or oil-in-water (O/W). In the formation of complex W/O/W emulsions, a lipophilic emulsifier is first required to stabilize the initial water-in-oil interface. nih.gov Polyglycerol polyricinoleate (PGPR), a compound structurally related to this compound through its ricinoleic acid moieties, is highly effective in this role. nih.gov It facilitates the creation of small water droplets and forms a physical barrier that prevents their coalescence. nih.gov The choice of oil phase also plays a critical role; for instance, a more compact molecular arrangement and stronger interaction of PGPR have been observed at the water/oil interface in emulsions made with more lipophilic oils. nih.gov

For the stabilization of the secondary, or outer, oil-water interface in O/W emulsions, hydrophilic emulsifiers are necessary. nih.gov While this compound is inherently more lipophilic, its contribution to O/W emulsion stability can be significant, particularly in mixed systems. Research on emulsions containing 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), a structured lipid with a similar arrangement of saturated and unsaturated fatty acids, demonstrated stable O/W emulsions. researchgate.net The stability of these emulsions was found to be dependent on the concentration of the structured lipid. researchgate.net

Emulsion TypeRole of Lipophilic Emulsifier (e.g., PGPR)Factors Influencing Stability
Water-in-Oil (W/O) Primary stabilizer of the water/oil interface, forms a protective barrier around water droplets. nih.govOil phase hydrophobicity, molecular arrangement of the emulsifier at the interface. nih.gov
Oil-in-Water (O/W) Can contribute to the stability of the outer oil/water interface, often in conjunction with a hydrophilic emulsifier. nih.govConcentration of the structured lipid, presence of co-emulsifiers. researchgate.net

Adsorption Kinetics and Interfacial Film Formation

The stability of an emulsion is fundamentally linked to the properties of the interfacial film formed by the emulsifier. The process begins with the adsorption of the emulsifier to the oil-water interface, a step that is crucial for reducing interfacial tension. Following adsorption, the emulsifier molecules arrange themselves to form a protective film.

In W/O emulsions stabilized by agents like glycerol monooleate (GMO), which shares structural similarities with this compound, the stability can be significantly enhanced by modifying the aqueous phase. researchgate.net The addition of agents capable of forming hydrogen bonds can improve the presence of the emulsifier at the water droplet surface, leading to greater emulsion stability. researchgate.net This suggests that the hydroxyl groups present in the ricinoleoyl portion of this compound could play a key role in forming a structured and stable interfacial film through hydrogen bonding. These emulsions often exhibit the characteristics of weak gels, indicating the formation of an extensive network of aggregated water droplets. researchgate.net

Emulsion SystemKey Factor in Interfacial FilmResulting Emulsion Property
GMO-stabilized W/O Emulsion Enhanced presence of emulsifier at the interface via hydrogen bonding. researchgate.netImproved stability and formation of a weak gel structure. researchgate.net
OPO-stabilized O/W Emulsion Higher zeta potential compared to control emulsions. researchgate.netIncreased electrostatic repulsion and enhanced stability. researchgate.net

Synergistic Effects with Other Emulsifiers

The combination of different emulsifiers can lead to synergistic effects, where the stabilizing capacity of the mixture is greater than that of the individual components. In the creation of W/O/W emulsions, a two-step emulsification process is often employed, highlighting the need for both lipophilic and hydrophilic emulsifiers. nih.gov

The initial W/O emulsion is typically stabilized by a lipophilic emulsifier, such as polyglycerin polycondensed ricinoleic acid ester (PGPR). nih.gov Subsequently, a hydrophilic emulsifier is used to stabilize the larger oil droplets within the continuous aqueous phase. nih.gov Proteins like sodium caseinate have been identified as effective stabilizers for the O/W interface in such complex emulsions. nih.gov The successful formation of monodisperse O/W and W/O/W emulsions demonstrates the effective collaboration between different types of emulsifiers. nih.gov Small-molecule emulsifiers, such as polysorbates or lecithin, can also be used to stabilize the secondary interface, and they tend to occupy a similar space at the oil/water interface, resulting in droplets of comparable sizes. nih.gov

The principle of using a combination of oil-soluble rheological modifiers and emulsifiers is also applied to stabilize glycerin-in-oil emulsions. google.com This approach helps to overcome the inherent instability of these systems, which can be even greater than that of water-in-oil emulsions due to the larger density difference between glycerin and oil. google.com

Emulsion SystemEmulsifier CombinationObserved Synergistic Effect
W/O/W Emulsion Lipophilic (e.g., PGPR) and Hydrophilic (e.g., Sodium Caseinate) nih.govSuccessful formation of stable, monodisperse multiple emulsions. nih.gov
W/O/W Emulsion Lipophilic (e.g., PGPR) and Hydrophilic (e.g., Polysorbate 80 or Lecithin) nih.govEffective stabilization of both the inner and outer interfaces. nih.gov
Glycerin-in-Oil Emulsion Oil-soluble rheological modifiers and various emulsifiers google.comSignificant reduction in thermal instability and instability over time. google.com

Industrial and Advanced Material Science Applications of Diricinoleoyl Palmitoyl Glycerol Derivatives

Diricinoleoyl-palmitoyl-glycerol as an Oleochemical Building Block

Oleochemicals, derived from fats and oils, are fundamental to the chemical industry, offering renewable and often biodegradable alternatives to petrochemicals. nih.gov Mixed triglycerides like this compound, which combine different fatty acids on a single glycerol (B35011) backbone, present unique properties and functionalities. britannica.com The presence of both hydroxylated (ricinoleic) and saturated (palmitic) fatty acids makes this compound a particularly interesting platform for chemical modification. ambujasolvex.com

The combination of reactive sites—the hydroxyl groups on the ricinoleic acid chains, the ester linkages to the glycerol backbone, and the double bonds in the ricinoleic acid moieties—allows for a multitude of chemical transformations. This positions this compound as a potential precursor for a variety of specialty chemicals and polymer building blocks. ambujasolvex.com

Derivatization via Hydroxyl and Ester Functionalities

The functional groups of this compound are key to its potential as a chemical intermediate. The hydroxyl groups of the ricinoleic acid chains and the ester linkages are primary sites for derivatization, enabling the synthesis of a wide array of new molecules with tailored properties.

The ester linkages in this compound can undergo transesterification. This process involves reacting the triglyceride with an alcohol, typically in the presence of a catalyst, to produce fatty acid esters and glycerol. scitepress.org For instance, transesterification with methanol (B129727) would yield methyl ricinoleate (B1264116) and methyl palmitate, which are valuable intermediates in the production of various industrial products, including biofuels and lubricants.

Furthermore, the free hydroxyl groups on the ricinoleic acid chains can be esterified with other carboxylic acids to create more complex polyester (B1180765) structures. This reaction can be used to modify the physical properties of the original triglyceride, such as its viscosity and melting point, to suit specific applications. The esterification of ricinoleic acid with various fatty acids has been shown to produce compounds with potential as biolubricant base stocks. ias.ac.in

Reaction Type Reactants Potential Products Significance
TransesterificationThis compound, MethanolMethyl Ricinoleate, Methyl Palmitate, GlycerolProduction of biofuel and chemical intermediates.
EsterificationThis compound, Acetic AnhydrideAcetylated this compoundModification of physical properties for use in lubricants and plasticizers.

The chemical structure of this compound offers pathways to oxidation and reduction products, further expanding its utility as a chemical intermediate.

Oxidation: The double bonds within the ricinoleic acid chains are susceptible to oxidative cleavage. Treatment with strong oxidizing agents like ozone or potassium permanganate (B83412) can break the carbon-carbon double bond, yielding shorter-chain dicarboxylic acids, such as azelaic acid, and monocarboxylic acids. oc-praktikum.de Azelaic acid is a valuable monomer used in the production of high-performance polyamides and polyesters. The hydroxyl group on the ricinoleic acid can also be oxidized to a ketone. Research has demonstrated the oxidation of ricinoleic acid using potassium permanganate (KMnO4) prior to esterification to create novel compounds. researchgate.netaip.orgui.ac.id

Reduction: The double bonds in the ricinoleic acid moieties can be hydrogenated to produce a saturated triglyceride. This process would convert the ricinoleic acid components into 12-hydroxystearic acid. Hydrogenation increases the melting point and oxidative stability of the fat. The resulting saturated, hydroxylated triglyceride could serve as a hardstock in various formulations or as a precursor for other chemical modifications.

Reaction Type Functional Group Targeted Potential Products Industrial Relevance
OxidationDouble Bond (Ricinoleoyl)Azelaic Acid, other short-chain acidsMonomers for nylon and polyester synthesis.
OxidationHydroxyl Group (Ricinoleoyl)Keto-functionalized triglycerideIntermediate for further chemical synthesis.
Reduction (Hydrogenation)Double Bond (Ricinoleoyl)Diricinoleoyl-(hydrogenated)-palmitoyl-glycerolIncreased melting point and stability for use in solid fat applications.

Platform Chemical for Specialty Fatty Acid Production

Through selective enzymatic or chemical hydrolysis, this compound can serve as a source for obtaining specialty fatty acids. Lipases, for example, can be chosen for their regioselectivity, potentially allowing for the preferential cleavage of fatty acids from specific positions on the glycerol backbone. This could provide a route to isolate ricinoleic acid and palmitic acid. Ricinoleic acid itself is a valuable platform chemical, with its hydroxyl group and double bond enabling the synthesis of a variety of derivatives. ambujasolvex.comgerli.com For instance, pyrolysis of ricinoleic acid yields heptanal (B48729) and undecylenic acid, the latter being a precursor for Nylon-11. wikipedia.org

Integration into Polymer and Advanced Material Formulations

The inherent functionalities of this compound make it a candidate for direct integration into polymer synthesis, particularly for bio-based polymers. The hydroxyl groups can act as sites for polymerization, allowing it to be incorporated into polyester and polyurethane networks.

Bio-based Monomers for Polyurethane and Polyester Synthesis

Polyurethanes: The two hydroxyl groups on the ricinoleic acid chains of this compound allow it to function as a polyol. Polyols are one of the primary reactants, along with isocyanates, in the synthesis of polyurethanes. ijariie.com Castor oil, which is primarily composed of triricinolein (B104778), is widely used in the production of bio-based polyurethanes. ias.ac.inijariie.comsemanticscholar.orgsemanticscholar.org By analogy, this compound could be used as a polyol to create polyurethane foams, coatings, and elastomers. The presence of the long fatty acid chains would be expected to impart flexibility and hydrophobicity to the resulting polymer. The combination of castor oil with other polyols in polyurethane synthesis has been explored to tailor the properties of the final material. semanticscholar.org

Polyesters: this compound can also be incorporated into polyesters. The hydroxyl groups can react with dicarboxylic acids or their derivatives to form polyester chains. google.com The resulting polyester would have pendant fatty acid chains, which would influence its physical properties, such as its glass transition temperature and crystallinity. The synthesis of polyesters from ricinoleic acid is a known process, leading to biodegradable polymers with potential industrial applications. google.comresearchgate.net While direct polymerization of this compound is not documented, the principles of polyester chemistry suggest its feasibility as a monomer.

Polymer Type Role of this compound Potential Co-reactants Anticipated Polymer Properties
PolyurethanePolyolDiisocyanates (e.g., MDI, TDI)Flexible, hydrophobic, potentially biodegradable.
PolyesterMonomer with hydroxyl functionalityDicarboxylic Acids (e.g., Adipic Acid, Phthalic Anhydride)Plasticized, hydrophobic, potentially biodegradable.

No Direct Research Found for this compound in Pickering Emulsion Stabilization for Material Science

Despite a comprehensive search of scientific literature, no direct research or data could be located regarding the specific use of this compound derivatives for the stabilization of Pickering emulsions in the context of material science.

Pickering emulsions, which are stabilized by solid particles adsorbing onto the interface between two immiscible liquids, are a significant area of research in material science. They offer a robust alternative to traditional surfactant-stabilized emulsions, leading to materials with enhanced stability.

While the search did not yield information on the specific compound of interest, it did provide context on related areas of research:

Lipid-Based Stabilizers: Solid lipid particles are a known class of Pickering stabilizers. For instance, tripalmitin (B1682551), a triglyceride composed of three palmitic acid chains, has been investigated for its ability to stabilize Pickering emulsions. The stability of these emulsions is influenced by the crystal structure and surface characteristics of the lipid particles. nih.gov

Ricinoleic Acid Derivatives: Polyglycerol polyricinoleate (PGPR), a derivative of ricinoleic acid, is commonly used as an emulsifier and has been noted in studies involving the stabilization of water-in-oil emulsions. nih.govrsc.org Its utility highlights the surface-active properties of ricinoleoyl moieties.

Structured Lipids in Emulsions: There is growing interest in the synthesis of structured lipids, such as medium- and long-chain triacylglycerols (MLCTs), within Pickering emulsion systems. mdpi.comresearchgate.netnih.gov In some of these innovative approaches, the enzyme facilitating the synthesis also acts as the Pickering stabilizer. However, these applications are primarily explored within the food industry and not for material science. mdpi.comresearchgate.netnih.gov

Emerging Research Frontiers and Future Perspectives in Diricinoleoyl Palmitoyl Glycerol Studies

Integration of Artificial Intelligence and Machine Learning in Lipid Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in lipid science, offering the potential to navigate the vast complexities of lipid synthesis and analysis. nih.govresearchgate.net For a complex molecule like Diricinoleoyl-palmitoyl-glycerol, AI and ML can accelerate research and development by enabling predictive modeling and high-throughput screening, thereby reducing experimental costs and time.

The synthesis of a specific structured triglyceride such as this compound is a complex process involving multiple variables, including enzyme selection, substrate ratios, temperature, and reaction time. nih.gov AI and ML algorithms can be trained on existing datasets from lipid synthesis experiments to develop predictive models. arxiv.org These models can forecast the outcomes of enzymatic reactions, such as transesterification or glycerolysis, under different conditions. nih.gov For instance, a machine learning model could predict the yield and purity of this compound by analyzing the interplay of various reaction parameters. This predictive capability allows researchers to identify optimal synthesis conditions in silico before embarking on extensive laboratory work. Deep generative models are also being developed to design novel ionizable lipids and their synthesis pathways, a strategy that could be adapted for designing optimized synthesis routes for complex triglycerides. arxiv.org

Table 1: Potential Applications of Predictive Modeling in this compound Synthesis

Application Area Predictive Goal Potential Impact
Reaction Conditions Predict yield and purity based on temperature, pressure, and time. Reduces the number of required experiments, saving time and resources.
Enzyme Selection Forecast catalytic efficiency of different lipases for the specific substrates. Facilitates the selection of the most effective biocatalyst.
Substrate Ratios Determine the optimal molar ratios of glycerol (B35011), palmitic acid, and ricinoleic acid. Maximizes product yield and minimizes waste.

| Acyl Migration | Predict the likelihood of acyl migration during synthesis. | Improves the structural integrity and purity of the final product. |

The discovery and optimization of biocatalysts, such as lipases, are critical for the efficient synthesis of this compound. High-throughput screening (HTS) methods, which allow for the rapid testing of large numbers of enzymes or substrates, are essential in this process. nih.govnih.govresearchgate.net Integrating AI with HTS can further enhance this workflow. For example, ML algorithms can analyze initial screening data to identify patterns and predict which enzymes from a large library are most likely to exhibit the desired activity and selectivity for the synthesis of this compound. acs.org This approach, sometimes referred to as "active learning," allows for a more targeted and efficient screening process. Similarly, HTS can be used to evaluate a wide range of potential substrates, including various sources of ricinoleic and palmitic acids, to find the most suitable starting materials.

Advanced Spectroscopic Techniques for In Situ Monitoring

Real-time monitoring of the synthesis of this compound is crucial for process control and optimization. Advanced spectroscopic techniques that can provide continuous, non-destructive analysis of the reaction mixture are at the forefront of this research. wallonie.beresearchgate.netazolifesciences.com These methods offer significant advantages over traditional chromatographic techniques, which are often time-consuming and require sample extraction.

Near-infrared (NIR) and Raman spectroscopy are particularly promising for the in situ monitoring of lipid reactions. dss.go.thresearchgate.netmdpi.com NIR spectroscopy can be used to track the progress of transesterification reactions by monitoring changes in the concentrations of reactants and products. anton-paar.cominnopharmatechnology.com Fiber-optic probes can be directly inserted into the reactor, providing real-time data on the reaction kinetics. dss.go.th Similarly, Fourier-transform infrared (FTIR) spectroscopy has been successfully used to monitor the enzymatic transesterification of triglycerides and the partial hydrolysis of oils. nih.govoup.com

Raman spectroscopy offers another powerful tool for analyzing lipid structures, with the ability to differentiate between cis and trans isomers and to quantify the degree of unsaturation. wallonie.beresearchgate.netmdpi.comrsc.org This technique is highly sensitive to the non-polar bonds prevalent in lipids, making it well-suited for studying the synthesis of this compound. azolifesciences.com The development of robust calibration models for these spectroscopic techniques will be essential for their widespread adoption in industrial-scale production.

Table 2: Comparison of Advanced Spectroscopic Techniques for In Situ Monitoring

Technique Principle Advantages for Lipid Synthesis Monitoring
Near-Infrared (NIR) Spectroscopy Measures absorption of near-infrared light due to molecular vibrations. Rapid, non-destructive, suitable for online process control. dss.go.thresearchgate.net
Raman Spectroscopy Measures inelastic scattering of monochromatic light. High chemical specificity, sensitive to non-polar bonds, can analyze aqueous samples. wallonie.bersc.org

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures absorption of infrared light, providing a molecular "fingerprint". | Provides detailed structural information, can monitor multiple components simultaneously. nih.govoup.com |

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals, including structured lipids. The focus is on developing more environmentally friendly and sustainable production methods that minimize waste and energy consumption.

One of the key tenets of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reaction systems for the enzymatic synthesis of triglycerides are a significant area of research. nih.govnih.gov Conducting the synthesis of this compound in a solvent-free environment would reduce the environmental impact of the process and simplify downstream purification steps. mdpi.comitu.edu.tr While challenges such as high viscosity and mass transfer limitations exist in solvent-free systems, the use of immobilized enzymes and optimized reaction conditions can help to overcome these issues. mdpi.com The enzymatic glycerolysis of oils, a potential route for synthesizing structured lipids, has also been explored in solvent-free systems. ui.ac.idui.ac.idmdpi.comrepec.orgnih.gov

The integration of this compound production into a biorefinery concept represents a promising avenue for sustainable manufacturing. taylorfrancis.commdpi.comresearchgate.net Biorefineries aim to utilize biomass and waste streams as feedstocks for the production of a range of value-added products. uva.es In the context of this compound, this could involve using crude glycerol from biodiesel production as a substrate for glycerolysis. ui.ac.id Furthermore, agricultural wastes, such as fruit peels or sugarcane bagasse, can be used as carbon sources for oleaginous microorganisms to produce lipids, which could then be used as starting materials for further enzymatic modification. sphinxsai.comresearchgate.netresearchgate.netnih.gov This approach not only provides a sustainable source of raw materials but also contributes to a circular economy by valorizing waste streams. nrel.govunimib.it

Cross-Disciplinary Applications in Emerging Fields

The unique chemical structure of this compound, a triglyceride featuring two hydroxylated fatty acid chains (ricinoleic acid) and one saturated fatty acid chain (palmitic acid), positions it as a valuable molecule for innovative applications beyond traditional uses. Its blend of hydrophobicity from the long fatty acid chains and moderate polarity from the hydroxyl groups imparts distinct physicochemical properties that are being explored in various non-biomedical emerging fields.

Nanotechnology and Lipid-Based Delivery Systems (Non-Biomedical)

In the realm of non-biomedical nanotechnology, hydroxylated triglycerides like this compound are gaining attention for their potential role in the formation and stabilization of lipid-based nanoparticles. The presence of the hydroxyl groups on the ricinoleoyl moieties can influence the interfacial properties of lipid nanoparticles, such as nanostructured lipid carriers (NLCs). These carriers are investigated for the encapsulation and controlled release of sensitive, non-biomedical compounds, for instance, in the formulation of advanced agrochemicals or specialty chemicals.

Research into fatty acids and monoglycerides (B3428702) for lipid nanoparticle technology highlights the importance of the lipid matrix composition in determining the physical stability and encapsulation efficiency of these systems. nih.gov While direct studies on this compound are limited, the principles derived from related molecules suggest its utility. For example, ricinoleic acid, a key component of this triglyceride, is recognized as a green alternative to oleic acid in the synthesis of doped nanocrystals, demonstrating its utility as a capping agent that can be further functionalized via its hydroxyl group. researchgate.net This suggests that triglycerides rich in ricinoleic acid could offer similar advantages in creating stable and functionalized nanosystems.

The development of nanostructured lipid carriers often involves a blend of solid and liquid lipids to create an imperfect crystal lattice, which enhances loading capacity. nih.gov Hydroxylated triglycerides could serve as a key component in such formulations. For instance, studies on NLCs made with hydroxylated derivatives of docohexaenoic acid (DHA) have shown the successful formation of stable nanocarriers. nih.gov Although this research was for biomedical applications, the underlying principles of nanoparticle formulation are transferable to non-biomedical uses. The specific structure of this compound, with its two ricinoleoyl chains, could offer a unique balance for creating stable, functional nanocarriers for various non-biomedical active ingredients.

Feature of Hydroxylated LipidsImplication for Non-Biomedical NanotechnologyExample Application (Conceptual)
Presence of Hydroxyl GroupsEnhanced stability of nanoparticles; potential for surface functionalization.Stabilization of nano-pesticides for improved crop protection.
Amphiphilic NatureActs as a surfactant or co-surfactant in nanoemulsions.Formulation of advanced coatings and inks with controlled droplet size.
Biocompatibility and BiodegradabilityDevelopment of environmentally friendly nanocarriers.Encapsulation of sensitive flavor and aroma compounds for the food industry.

Sustainable Chemical Manufacturing Paradigms

This compound and similar structured triglycerides are integral to the shift towards sustainable chemical manufacturing. As bio-based molecules, they represent a renewable alternative to petroleum-derived raw materials for a variety of chemical products. The specialty oleochemicals market, which includes such functional lipids, is experiencing strong growth, driven by increasing demand for sustainable and bio-based products. gii.tw

The unique functionalities of hydroxylated triglycerides make them valuable precursors for a range of chemical transformations. The hydroxyl group on the ricinoleoyl chain is a reactive site that can be used to synthesize a variety of derivatives, such as polyesters, polyurethanes, and other polymers. acs.org Castor oil, the primary source of ricinoleic acid, is already a well-established feedstock for the production of bio-based polymers. acs.org Structured triglycerides like this compound could offer more precise control over polymer properties due to their defined chemical structure.

Identification of Novel Biological Systems for Hydroxylated Triglyceride Production

The primary commercial source of ricinoleic acid, the key hydroxylated fatty acid in this compound, is the castor bean (Ricinus communis). nih.gov However, reliance on a single agricultural crop presents limitations in terms of scalability, land use, and susceptibility to climate variations. Consequently, significant research efforts are directed towards developing alternative, microbial-based production platforms for hydroxylated fatty acids and the triglycerides that contain them.

Metabolic engineering of oleaginous yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, has emerged as a promising strategy. engconfintl.orgmdpi.com These microorganisms are well-characterized and amenable to genetic modification, making them ideal candidates for cell factories. Scientists have successfully engineered yeast to produce a variety of fatty acids. nih.gov For the production of hydroxylated fatty acids, this involves introducing genes from plants like Ricinus communis that encode the necessary enzymes, such as fatty acid hydroxylases. nih.gov

Recent studies have demonstrated the feasibility of producing hydroxylated fatty acids in engineered yeast. For example, pathways have been designed in Saccharomyces cerevisiae for the de novo production of molecules derived from ricinoleic acid. nih.gov The focus of much of this research is to optimize the metabolic pathways to increase the yield and productivity of the target fatty acid. This includes enhancing the supply of precursors like acetyl-CoA and malonyl-CoA, and overcoming cellular bottlenecks. nih.gov

Beyond yeast, other microorganisms, including bacteria and microalgae, are also being explored for their potential to produce specialty lipids. mdpi.comnih.gov Some bacteria naturally produce hydroxylated fatty acids, and their native pathways can be harnessed and optimized. Microalgae offer the advantage of using sunlight and carbon dioxide as inputs, presenting a potentially highly sustainable production route. researchgate.net

Microbial SystemAdvantages for Hydroxylated Triglyceride ProductionKey Research Findings
Saccharomyces cerevisiae (Yeast)Well-characterized genetics; established fermentation technology.Engineered to produce ricinoleic acid derivatives. nih.gov
Yarrowia lipolytica (Yeast)Naturally oleaginous (high lipid accumulation); can utilize diverse carbon sources.Studied for high-level lipid production. mdpi.com
Bacteria (e.g., Pseudomonas)Fast growth rates; diverse metabolic capabilities.Some species naturally produce hydroxylated fatty acids.
MicroalgaePhotosynthetic (utilizes CO2); can be cultivated on non-arable land.Can be cultivated to accumulate high levels of lipids. researchgate.net

Challenges and Opportunities for Sustainable Bio-based Production Systems

The development of sustainable, bio-based production systems for specialty triglycerides like this compound is fraught with challenges, but also presents significant opportunities for innovation and economic growth.

Challenges:

High Production Costs: The cost of microbial fermentation, particularly the carbon source (substrate), is a major economic hurdle. researchgate.net Competing with the relatively low cost of agriculturally derived oils remains a significant challenge.

Low Yields and Productivity: While proof-of-concept for microbial production of hydroxylated fatty acids exists, the yields and productivities are often too low for industrial-scale viability. nih.gov Optimizing metabolic pathways and fermentation processes is crucial.

Downstream Processing: Extracting and purifying the target triglyceride from the microbial biomass can be complex and costly. researchgate.net Developing efficient and scalable downstream processing technologies is essential.

Scalability: Translating laboratory-scale success to large-scale industrial production is a significant challenge, requiring optimization of bioreactor design, process control, and resource management. bioschamp.eu

Feedstock Availability and Competition: While using waste streams and lignocellulosic biomass as feedstocks can reduce costs and improve sustainability, their variable composition and the need for pre-treatment present technical challenges. mdpi.com There is also competition for these feedstocks from other bio-based industries. researchgate.net

Opportunities:

Sustainability and Circular Economy: Microbial production systems can utilize waste streams and renewable resources, contributing to a more circular and sustainable economy. nih.gov This aligns with growing consumer and regulatory demand for green products. gii.tw

Product Consistency and Purity: Controlled fermentation processes can lead to products with higher consistency and purity compared to agricultural sources, which can be advantageous for high-value applications.

Metabolic Engineering Advances: Advances in synthetic biology and metabolic engineering are continuously providing new tools to improve the efficiency of microbial cell factories, offering a path to higher yields and lower costs. mdpi.com

Diversification of Feedstocks: Research into the use of a wide range of low-cost, non-food feedstocks, such as lignocellulosic biomass and industrial off-gases, can enhance the economic feasibility and sustainability of production. mdpi.comresearchgate.net

High-Value Niche Markets: Targeting high-value, niche applications where the specific properties of a structured triglyceride like this compound are critical can justify higher production costs in the initial stages of market entry.

The journey towards commercially viable and sustainable bio-production of this compound and other specialty lipids requires a multi-faceted approach, integrating advances in metabolic engineering, bioprocess optimization, and the development of cost-effective downstream processing technologies. Overcoming the existing challenges will unlock the full potential of these valuable bio-based molecules.

Q & A

Q. What analytical techniques are recommended for separating and quantifying Diricinoleoyl-palmitoyl-glycerol in complex glyceride mixtures?

To isolate and quantify this compound, thin-layer chromatography coupled with flame ionization detection (TLC-FID) is effective for separating partial glycerides based on polarity and chain length. For higher resolution, reverse-phase HPLC with evaporative light scattering detection (ELSD) or mass spectrometry (MS) can resolve regioisomers (e.g., sn-1 vs. sn-2 substitution) . Calibration standards like 2-palmitoylglycerol (validated for TLC-FID) ensure accuracy, while internal standards (e.g., deuterated analogs) improve precision in MS workflows .

Q. How can researchers characterize the molecular structure and purity of synthesized this compound?

Combine nuclear magnetic resonance (NMR) (¹H/¹³C) to confirm acyl chain positions and glycerol backbone stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight and purity (>95%). For crystalline samples, X-ray diffraction (XRD) determines long-spacing values (e.g., 4.1 nm for similar triacylglycerols) and polymorphism . Differential scanning calorimetry (DSC) further identifies phase transitions (e.g., α, β', β polymorphs) and melting points .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the phase behavior of this compound in binary lipid systems?

Adopt synchrotron XRD and time-resolved DSC to monitor metastable and stable polymorphic transitions. For binary mixtures (e.g., with oleate-rich glycerides), prepare molar ratios (e.g., 1:1) and analyze monotectic phase diagrams. Use controlled cooling rates (e.g., 0.5–5°C/min) to capture kinetic vs. thermodynamic crystallization pathways, as demonstrated in POP/PPO systems . Include replicates (n ≥ 3) to ensure statistical robustness .

Q. What strategies address challenges in synthesizing high-purity this compound with regioselective acyl placement?

Employ enzymatic catalysis (e.g., lipases with sn-1,3 specificity) to minimize sn-2 isomer contamination. Purify intermediates via flash chromatography (silica gel, hexane:ethyl acetate gradients) and validate regiochemistry via pancreatic lipase hydrolysis (sn-1/3 specificity). For trace impurities, use preparative HPLC with C18 columns .

Q. How can researchers resolve contradictions in thermal stability data for this compound across studies?

Discrepancies often arise from polymorphic variability or impurity-driven nucleation. Standardize protocols:

  • Pre-melt samples at 10°C above melting point to erase thermal history.
  • Use controlled humidity chambers to mitigate hygroscopic effects.
  • Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to detect oxidation byproducts (e.g., hydroperoxides) .

Q. What methodologies improve reproducibility in studies of this compound’s biological interactions?

Adopt Langmuir monolayer assays to study interfacial behavior with phospholipids. For cell-based studies, use isotopically labeled tracers (¹³C-palmitate) to track metabolic incorporation. Ensure ≥3 biological replicates and blinded data analysis to minimize bias .

Q. How can degradation products of this compound be detected and quantified during long-term storage?

Implement accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze via LC-MS/MS to detect hydrolyzed products (e.g., ricinoleic acid, palmitic acid). Use Arrhenius modeling to predict shelf-life under standard conditions .

Methodological Best Practices

  • Chromatography : Optimize mobile phases (e.g., acetone:acetonitrile for TLC-FID) to resolve sn-1,2 vs. sn-1,3 isomers .
  • Thermal Analysis : Calibrate DSC using indium standards and report heating/cooling rates explicitly .
  • Synthesis : Validate regioselectivity via enzymatic or chemical cleavage assays (e.g., Grignard degradation) .

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